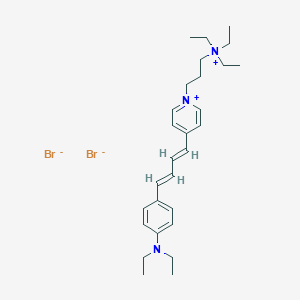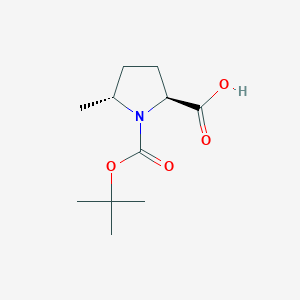
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, also known as (2S,5R)-Boc-MePyr-2-COOH, is an important organic intermediate used in the synthesis of various molecules. It is a chiral molecule, meaning that it has two distinct stereoisomers, (2S,5R)-Boc-MePyr-2-COOH and (2R,5S)-Boc-MePyr-2-COOH, which differ in their physical and chemical properties. The (2S,5R)-isomer is the more commonly used form and is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and other chemicals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (2S,5R)-Boc-MePyr-2-COOH.
Aplicaciones Científicas De Investigación
1. Conformational Rigidity in Peptides
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid and its derivatives have significant implications in peptide research. The compound's rigid structure makes it a suitable candidate for mimicking dipeptides in biologically active peptides. This conformational rigidity aids in studying the structure-activity relationships of various peptides. For example, pyrrolizidinone amino acids can serve as conformationally rigid dipeptide surrogates, and their synthesis facilitates the exploration of conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003). Similarly, hydroxypyrrolizidinone amino carboxylates may find application as constrained alaninylhydroxyproline dipeptide mimics, allowing for a deeper understanding of peptide conformation-activity relationships (Rao et al., 2007).
2. Enzyme-mediated Synthesis and Stereoselectivity
The compound's derivatives have been utilized in enzyme-catalyzed reactions to study the stereoselectivity and synthesis of organic compounds. For instance, lipase-catalyzed regioselective lactamization is a key step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, showcasing the potential of using enzymes for specific, regioselective transformations (Aurell et al., 2014). Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides is another example where the stereochemistry of the resultant products is crucial, and such reactions find applications in organic synthesis (Chen et al., 2012).
3. Bioactive Compound Synthesis
The derivatives of this compound have been employed in the synthesis of bioactive compounds. For instance, the preparation of ferrocene-peptide conjugates involves the use of such derivatives. These conjugates can exhibit electrochemical properties, making them valuable in studying redox processes in biological systems (Pan et al., 2012).
4. Structural Analysis and Stereochemistry
The compound and its derivatives serve as important subjects in studying stereochemistry and molecular structure. For example, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones demonstrates that these molecules can fold into ordered structures, suggesting the significance of these compounds in understanding the folding patterns of larger biomolecules (Lucarini & Tomasini, 2001).
5. Application in Organic Synthesis
The compound is a pivotal reagent in various organic synthesis processes. Its derivatives are used to prepare scaffolds for combinatorial chemistry, which is essential for drug discovery and material science. For instance, hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a scaffold derived from this compound, has been prepared for further diversification into different organic molecules (Penning & Christoffers, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449295 |
Source


|
| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160033-52-3 |
Source


|
| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

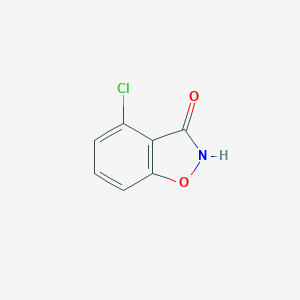
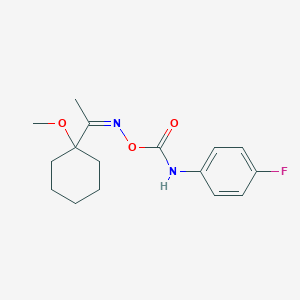
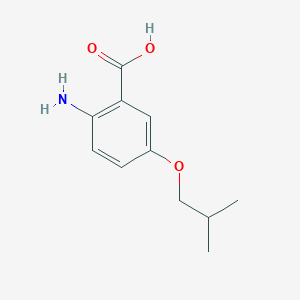

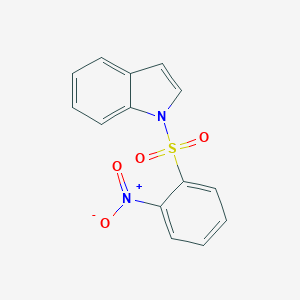

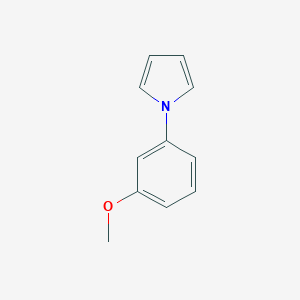

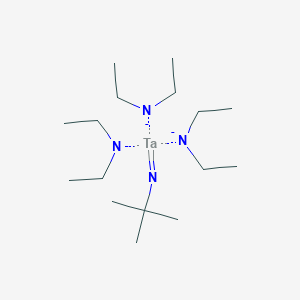



![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
